molecular formula C15H8N2O2 B356962 11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione CAS No. 97339-24-7

11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione

Cat. No.: B356962
CAS No.: 97339-24-7
M. Wt: 248.24g/mol
InChI Key: IZHWBPIMZQNSMU-UHFFFAOYSA-N
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Description

Naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione is a complex organic compound with the molecular formula C15H8N2O2 It is a fused heterocyclic compound that combines the structural features of naphthalene, imidazole, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione typically involves rhodium-catalyzed cascade reactions. One common method includes the reaction of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with cyclic α-diazo-1,3-diketones. This process involves C–H bond carbenoid insertion and [5 + 1] annulation, utilizing cyclic α-diazo-1,3-diketones as C1 synthons . The reaction conditions are optimized to tolerate a wide range of substrates and functional groups, resulting in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors and scalable catalytic processes to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, altering its chemical properties.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives.

Scientific Research Applications

Naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may intercalate with DNA, affecting gene expression and cellular processes . Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione is unique due to its specific fusion pattern and the presence of both imidazo and pyridine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

97339-24-7

Molecular Formula

C15H8N2O2

Molecular Weight

248.24g/mol

IUPAC Name

11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione

InChI

InChI=1S/C15H8N2O2/c18-14-10-6-2-1-5-9(10)12-13(15(14)19)17-8-4-3-7-11(17)16-12/h1-8H

InChI Key

IZHWBPIMZQNSMU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C2=O)N4C=CC=CC4=N3

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C2=O)N4C=CC=CC4=N3

Key on ui other cas no.

97339-24-7

Origin of Product

United States

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